Methyl 5-bromo-3-(ethylthio)picolinate

Description

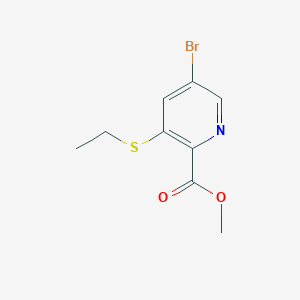

Methyl 5-bromo-3-(ethylthio)picolinate is a brominated picolinate derivative featuring an ethylthio (-S-CH₂CH₃) substituent at the 3-position of the pyridine ring. Brominated picolinates are commonly used as intermediates in pharmaceuticals and agrochemicals due to their reactivity in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula |

C9H10BrNO2S |

|---|---|

Molecular Weight |

276.15 g/mol |

IUPAC Name |

methyl 5-bromo-3-ethylsulfanylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO2S/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

VEZKDFZPRCUEPY-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(N=CC(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-picoline Derivatives as Precursors

A key precursor is 5-bromo-2-methylpyridine (5-bromo-2-picoline), which can be synthesized via a bromination route that minimizes formation of 3-position isomers. According to patent CN101514184A, the method involves:

- Starting from 6-methyl-3-pyridinecarboxylic acid.

- Esterification with ethanol under acidic conditions at 30–80°C to form 6-methyl-3-pyridinecarboxylic acid ethyl ester.

- Bromination using hydrobromic acid (48% HBr) with copper(I) bromide (CuBr) as a catalyst.

- Diazotization with sodium nitrite (NaNO2) at controlled temperature.

- Neutralization and steam distillation to isolate 5-bromo-2-methylpyridine.

This method yields 67.2% of the product with melting point 33–34°C and confirmed by 1H NMR and mass spectrometry data.

Introduction of the Ethylthio Group at the 3-Position

While direct literature specifically detailing the ethylthio substitution at the 3-position on methyl 5-bromopicolinate is scarce, common synthetic routes for thioether formation on pyridine derivatives involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- Palladium-catalyzed coupling of 5-bromopyridine-2-carboxylate esters with thiolates or ethylthiol derivatives under inert atmosphere is a plausible method.

- Use of tetrakis(triphenylphosphine)palladium(0) as catalyst and bases such as cesium carbonate or sodium carbonate in solvents like ethanol, toluene, or 1,2-dimethoxyethane at elevated temperatures (85–110°C) with microwave irradiation can facilitate coupling with high yields (up to 77% reported for related aryl substitutions).

Esterification to Methyl Picolinate

The methyl ester functionality is typically introduced by:

- Direct esterification of the corresponding picolinic acid derivative with methanol under acidic conditions.

- Alternatively, starting from methyl 5-bromopyridine-2-carboxylate, which is commercially available or synthesized by esterification methods.

Representative Reaction Conditions and Yields

Data Tables and Spectroscopic Characterization

Spectroscopic Data for 5-Bromo-2-methylpyridine Intermediate

| Technique | Data |

|---|---|

| Melting Point (mp) | 33–34°C |

| 1H NMR (300 MHz, CDCl3) | δ 2.44 (3H, s, methyl), 7.25 (1H, s), 7.91 (1H, q), 8.55 (1H, d) |

| Mass Spectrometry (MS) | m/z 172/174 [M+H]+ |

Typical Reaction Parameters for Pd-Catalyzed Coupling

| Parameter | Value/Range |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0), 0.05 eq |

| Base | Cesium carbonate or sodium carbonate, 2–3 eq |

| Solvent | Ethanol, toluene, 1,2-dimethoxyethane |

| Temperature | 85–110°C |

| Reaction time | 15 min (microwave) to 3 h (reflux) |

| Atmosphere | Inert (argon or nitrogen) |

| Yield | 64–77% |

Summary of Preparation Methods

The preparation of Methyl 5-bromo-3-(ethylthio)picolinate involves:

- Selective bromination of methyl picolinate derivatives at the 5-position, achieved via diazotization and bromination steps with hydrobromic acid and copper bromide catalysts.

- Introduction of the ethylthio group at the 3-position through palladium-catalyzed cross-coupling reactions with ethylthiol or thiolate nucleophiles under inert atmosphere and elevated temperatures.

- Esterification or use of methyl esters as starting materials to maintain the methyl picolinate functionality.

- Purification by chromatographic techniques to isolate the target compound with high purity.

These methods are supported by experimental yields ranging from approximately 64% to 77% for the coupling steps and about 67% for the bromination step, with detailed spectroscopic data confirming product identity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may serve as a building block for the development of bioactive compounds.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethylthio groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Brominated Picolinates

The ethylthio group in Methyl 5-bromo-3-(ethylthio)picolinate distinguishes it from analogs with different substituents. Key comparisons include:

Key Insights :

- Electronic Effects : The electron-donating ethylthio group may enhance electron density at the pyridine ring, affecting reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to electron-withdrawing groups like -CF₃ .

- Lipophilicity : Ethylthio substituents increase logP values relative to hydroxyl or methyl groups, influencing solubility and membrane permeability in drug design .

Fluorinated Analogs

Fluorinated derivatives exhibit distinct electronic and metabolic properties:

Key Insights :

Ester Group Variations

The methyl ester group can be replaced with ethyl or other esters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.